molecular formula C19H22O6 B13819577 [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate

Cat. No.: B13819577
M. Wt: 346.4 g/mol
InChI Key: LBPSRWRTOWEBRQ-XVSULKNUSA-N
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Description

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and complex synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate typically involves multiple steps, including the formation of the azulene core, introduction of the furan ring, and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex multi-step synthesis. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit various activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated, particularly its ability to interact with specific biological targets and pathways.

Industry

Industrially, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its complex structure and reactivity make it a valuable compound for various applications.

Mechanism of Action

The mechanism by which [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Azulene derivatives: Compounds with similar azulene cores but different functional groups.

    Furan derivatives: Compounds with furan rings and varying substituents.

    Hydroxyprop-2-enoate derivatives: Compounds with similar ester functional groups but different core structures.

Uniqueness

The uniqueness of [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate lies in its complex structure, which combines multiple chiral centers, an azulene core, a furan ring, and various functional groups. This combination of features makes it a highly versatile and potentially valuable compound in various fields of research and industry.

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate

InChI

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h7,12-17,20-21H,1,3-6H2,2H3/b9-7+/t12-,13-,14-,15-,16+,17+/m0/s1

InChI Key

LBPSRWRTOWEBRQ-XVSULKNUSA-N

Isomeric SMILES

C/C(=C\O)/C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H](C(=C)[C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)O

Canonical SMILES

CC(=CO)C(=O)OC1CC(=C)C2CC(C(=C)C2C3C1C(=C)C(=O)O3)O

Origin of Product

United States

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